Cas no 5420-38-2 (4-Formyl-2-methoxyphenyl 4-methoxybenzoate)
4-Formyl-2-methoxyphenyl 4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-methoxy-, 4-formyl-2-methoxyphenyl ester
- (4-formyl-2-methoxyphenyl) 4-methoxybenzoate
- 4-Formyl-2-methoxyphenyl 4-methoxybenzoate
- 4-Methoxy-benzoic acid 4-formyl-2-methoxy-phenyl ester
- 3-Methoxy-4-(4-methoxy-benzoyloxy)-benzaldehyd
- 4-(4'-methoxybenzoyloxy)-3-methoxy benzaldehyde
- 4-Methoxy-benzoesaeure-(4-formyl-2-methoxy-phenylester)
- 4-methoxy-benzoic acid-(4-formyl-2-methoxy-phenyl ester)
- AC1L5BD5
- AC1Q49Z3
- AC1Q6QDG
- CTK4J9972
- NSC7501
- Oprea1_562950
- Oprea1_564762
- Z56812758
- J-515658
- DTXSID40278463
- ammoniumtetrachloroplatinate(ii)
- SR-01000031003-1
- 4-formyl-2-methoxyphenyl4-methoxybenzoate
- 4-methoxy-benzoic acid 4-formyl-2-methoxy-phenyl ester, AldrichCPR
- EN300-01031
- NSC 7501
- VS-03837
- NSC-7501
- 5420-38-2
- CS-0307464
- SR-01000031003
- 4-METHOXY-BENZOICACID4-FORMYL-2-METHOXY-PHENYLESTER
- MFCD02720448
- AKOS000115366
- G32640
- BBL013439
- ALBB-001403
- STK402034
- (4-Formyl-2-methoxy-phenyl) 4-methoxybenzoate
-
- MDL: MFCD02720448
- Inchi: 1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3
- InChI Key: VEHXKUNAGOJDJB-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)OC)=O)C1C=CC(C=O)=CC=1OC
Computed Properties
- Exact Mass: 286.08412
- Monoisotopic Mass: 286.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.83
- LogP: 2.73550
4-Formyl-2-methoxyphenyl 4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F650275-10mg |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F650275-50mg |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F650275-100mg |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
| abcr | AB377929-500 mg |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 500MG |
€195.40 | 2022-06-10 | ||
| abcr | AB377929-1 g |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB377929-5 g |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB377929-10 g |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 10g |
€1074.00 | 2023-04-25 | ||
| A2B Chem LLC | AG21039-50mg |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 95% | 50mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AG21039-100mg |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 95% | 100mg |
$92.00 | 2024-04-19 | |
| A2B Chem LLC | AG21039-250mg |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate |
5420-38-2 | 95% | 250mg |
$115.00 | 2024-04-19 |
4-Formyl-2-methoxyphenyl 4-methoxybenzoate Suppliers
4-Formyl-2-methoxyphenyl 4-methoxybenzoate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-Formyl-2-methoxyphenyl 4-methoxybenzoate
4-Formyl-2-methoxyphenyl 4-methoxybenzoate (CAS No. 5420-38-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
The compound 4-Formyl-2-methoxyphenyl 4-methoxybenzoate (CAS No. 5420-38-2) represents a fascinating scaffold with significant utility in the realms of chemical biology and medicinal chemistry. Its molecular structure, featuring both a formyl group and methoxy substituents on a phenyl ring, makes it a valuable intermediate for the synthesis of various bioactive molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in drug discovery and biomolecular research.
At the heart of 4-Formyl-2-methoxyphenyl 4-methoxybenzoate lies its dual functionality, which allows for diverse chemical transformations. The formyl group (-CHO) serves as a versatile handle for condensation reactions, enabling the formation of Schiff bases, imines, and other heterocyclic structures. Simultaneously, the presence of two methoxy groups (-OCH₃) enhances its reactivity and stability under various conditions. This combination has made it a preferred building block in the synthesis of complex organic molecules.
In recent years, there has been growing interest in 4-Formyl-2-methoxyphenyl 4-methoxybenzoate due to its role in developing novel therapeutic agents. Researchers have leveraged its structural features to create derivatives with potential applications in oncology, anti-inflammatory therapy, and neurodegenerative disease treatment. For instance, studies have demonstrated its utility in generating small molecules that modulate enzyme activity and interact with biological targets.
The compound's significance is further underscored by its incorporation into high-throughput screening (HTS) libraries. These libraries are instrumental in identifying lead compounds for drug development. The structural diversity offered by 4-Formyl-2-methoxyphenyl 4-methoxybenzoate derivatives has led to several promising hits that are currently undergoing further optimization.
From a synthetic perspective, 4-Formyl-2-methoxyphenyl 4-methoxybenzoate can be synthesized through multi-step organic transformations. One common approach involves the condensation of 4-formyloxyanisole with methyl 4-methoxybenzoate, followed by purification via recrystallization or column chromatography. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing reaction times and improving yields.
The compound's stability under various conditions makes it an attractive candidate for long-term storage and transportation. However, care must be taken to prevent degradation due to moisture or exposure to strong oxidizing agents. Proper storage protocols ensure that its reactivity is preserved for downstream applications.
Recent studies have highlighted the compound's role in developing photoactive materials. The presence of aromatic rings and functional groups allows for tuning electronic properties, making it suitable for applications in organic electronics and photovoltaics. This expanding utility underscores the versatility of 4-Formyl-2-methoxyphenyl 4-methoxybenzoate beyond traditional pharmaceutical applications.
In conclusion, 4-Formyl-2-methoxyphenyl 4-methoxybenzoate (CAS No. 5420-38-2) is a multifaceted compound with broad implications in chemical biology and medicinal chemistry. Its unique structural features enable diverse synthetic possibilities and functionalization strategies, making it indispensable in modern drug discovery efforts. As research continues to uncover new applications, this compound is poised to remain a cornerstone in the development of innovative therapeutic agents.
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